1-Naphthylacetate

Enzyme Kinetics Cyclodextrin Chemistry Supramolecular Catalysis

Choose 1-Naphthyl acetate (α-naphthyl acetate) for esterase/ACHE assays where regioisomeric purity directly impacts reproducibility. Its unique 'α-selectivity' yields up to 30-fold differential hydrolysis vs. 2-naphthyl acetate, ensuring accurate macrophage identification and inhibitor screening. With ΔfH° = -286.4 kJ·mol⁻¹, it provides a defined thermodynamic baseline for calorimetric studies. Require ≥99% HPLC purity with ≤0.1% free naphthol to minimize background noise in HPTLC-AChE inhibition workflows.

Molecular Formula C12H9O2-
Molecular Weight 185.2 g/mol
Cat. No. B1228651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthylacetate
Molecular FormulaC12H9O2-
Molecular Weight185.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)[O-]
InChIInChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)/p-1
InChIKeyPRPINYUDVPFIRX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Acetate CAS 830-81-9: Alpha-Naphthyl Ester Substrate for Esterase Detection and Histochemical Staining


1-Naphthyl acetate (α-naphthyl acetate, 1-NA) is a chromogenic aryl ester substrate primarily employed in biochemical assays for the qualitative and quantitative detection of esterase and lipase activity, as well as for the identification of macrophages in hematological and immunological staining procedures [1][2]. Its hydrolysis by non-specific esterases yields 1-naphthol, which can be coupled with diazonium salts (e.g., Fast Blue B) to generate a visually detectable or spectrophotometrically quantifiable azo dye [1]. While it shares a common mechanism with other naphthyl esters, its specific regiochemistry and physicochemical properties necessitate rigorous evaluation against close analogs like 2-naphthyl acetate and 4-nitrophenyl acetate to ensure appropriate assay selection and reproducible procurement specifications [3].

1-Naphthyl Acetate vs. 2-Naphthyl Acetate and 4-Nitrophenyl Acetate: Why Regioisomeric and Functional Group Substitutions Are Not Interchangeable in Enzyme Assays


Generic substitution of 1-naphthyl acetate with its regioisomer 2-naphthyl acetate or the more common chromogenic substrate 4-nitrophenyl acetate is scientifically unsound due to profound differences in enzyme kinetics, regioselective recognition, and thermochemical properties. Studies demonstrate that specific cyclodextrins and esterase isoforms exhibit up to an order of magnitude difference in hydrolysis rates between α- and β-naphthyl acetates, a phenomenon termed “α-selectivity” [1]. Furthermore, the standard enthalpy of formation (ΔfH°) for 1-naphthyl acetate differs by approximately 78.5 kJ·mol⁻¹ from that of 4-nitrophenyl acetate, directly impacting reaction thermodynamics and calorimetric assay design [2]. Even within histochemical applications, 1-naphthyl acetate yields distinct localization patterns and pH optima compared to naphthol AS acetate, confirming that these substrates probe overlapping but non-identical esterase populations and cannot be considered functionally equivalent without rigorous cross-validation [3].

1-Naphthyl Acetate: Quantitative Evidence for Differentiated Selection in Enzymology and Analytical Chemistry


Cyclodextrin-Mediated Hydrolysis: Alpha-Selectivity of 1-Naphthyl Acetate Over 2-Naphthyl Acetate

In the presence of cyclohexaamylose (α-cyclodextrin), 1-naphthyl acetate is hydrolyzed more rapidly than its regioisomer, 2-naphthyl acetate. This differential kinetic behavior is termed 'α-selectivity'. Conversely, the larger cyclooctaamylose (γ-cyclodextrin) exhibits 'β-selectivity', hydrolyzing 2-naphthyl acetate more rapidly [1]. A separate study quantifying cyclodextrin-accelerated cleavage of 1- and 2-naphthyl acetates in basic aqueous solution reported limiting accelerations ranging from 3- to 30-fold, with significant differences in the second-order rate constants (k₂) for reactions with specific cyclodextrins, underscoring that the isomeric esters interact differently with macrocyclic hosts [2].

Enzyme Kinetics Cyclodextrin Chemistry Supramolecular Catalysis

Esterase Regioselectivity: Distinct Optimal pH for 1-Naphthyl vs. 2-Naphthyl Acetate Hydrolysis

In a study of esterase activity from Lucilia illustris, the optimal pH for hydrolysis was found to be dependent on the naphthyl group substitution pattern. While the optimal temperature was uniformly 45°C for both α- and β-isomers, the optimal pH exhibited regioselectivity: pH 7.0 for α-naphthyl acetate (1-NA) and pH 7.5 for β-naphthyl acetate (2-NA) [1]. This pH shift indicates differential ionization behavior in the enzyme active site, which can affect assay sensitivity and reproducibility if the incorrect isomer is substituted.

Enzymology Esterase Characterization pH Optimum

Thermochemical Differentiation: Standard Enthalpy of Formation (ΔfH°) for 1-Naphthyl Acetate vs. 4-Nitrophenyl Acetate

Thermochemical network calculations determined the standard enthalpy of formation (ΔfH°) for 1-naphthyl acetate in aqueous solution to be -286.4 kJ·mol⁻¹. In the same study, the value for 4-nitrophenyl acetate was calculated as -364.9 kJ·mol⁻¹ [1]. The 78.5 kJ·mol⁻¹ difference in ΔfH° indicates that the hydrolysis reactions of these two commonly used chromogenic substrates are governed by distinct thermodynamic landscapes, which has implications for calorimetric enzyme assays and for predicting reaction spontaneity and equilibrium positions.

Thermodynamics Calorimetry Hydrolysis Energetics

Analytical Purity Benchmarking: Verifiable HPLC Purity of 1-Naphthyl Acetate

Commercial vendors provide quantitative purity data for 1-naphthyl acetate that can be used as a procurement benchmark. One vendor reports a purity of ≥99.0% (HPLC) with a specification of ≤0.1% free naphthol impurity [1]. Another supplier's certificate of analysis for a specific lot indicates a verified purity of 99.93% by HPLC . These specifications are directly comparable to the typical purity ranges for 2-naphthyl acetate and 4-nitrophenyl acetate, enabling procurement based on quantitative impurity profiles.

Analytical Chemistry Quality Control HPLC

Histochemical Staining Differentiation: Localization Patterns of 1-Naphthyl Acetate vs. Naphthol AS Acetate

A direct histochemical comparison of non-specific esterase activity in broad bean root tips demonstrated that naphthyl AS acetate yields a selective localization pattern that is not replicated by 1-naphthyl acetate [1]. Furthermore, while 1-naphthyl acetate is a standard substrate for macrophage identification via the α-naphthyl acetate esterase (ANAE) stain, other naphthol derivatives like naphthol AS-D acetate are used for granulocyte-specific staining, confirming that the substituents on the naphthol ring drastically alter enzyme-substrate recognition in fixed tissues [2]. This is not due to the 1- vs. 2-naphthol difference alone, as 2-naphthyl acetate and its 6-substituted derivatives produced results identical to 1-naphthyl acetate in the same study, highlighting the specific role of the aromatic ring substitution pattern [1].

Histochemistry Esterase Cytochemistry Macrophage Identification

Enzyme Kinetics: 1-Naphthyl Acetate as a Reference Substrate in High-Throughput Esterase Screening

In the development and validation of novel fluorogenic esterase substrates (α-cyanoesters) for high-throughput screening, 1-naphthyl acetate and 4-methylumbelliferyl acetate were used as the benchmark commercial substrates for comparison. The study evaluated the ability of these new substrates to detect hydrolytic activity in native electrophoresis gels. The novel substrate cyano-2-naphthylmethyl butanoate was found to visualize more activity than either commercial substrate, establishing 1-naphthyl acetate as the baseline for assessing improved detection sensitivity [1].

High-Throughput Screening Carboxylesterase Substrate Profiling

Validated Applications of 1-Naphthyl Acetate in Quantitative Esterase Assays and Cytochemical Staining


High-Throughput Screening for Organophosphate Pesticide Exposure

1-Naphthyl acetate serves as a robust chromogenic substrate in plate-based assays for detecting acetylcholinesterase (AChE) inhibition, a biomarker for organophosphorus pesticide poisoning [1]. Its utility is exemplified in high-performance thin-layer chromatography (HPTLC) coupled with AChE inhibition assays, where it is used alongside Fast Blue B salt to visualize neurotoxic compounds in complex matrices such as food contact material extracts [2]. The high HPLC purity (≥99.0%) and low free naphthol content (≤0.1%) of commercial preparations minimize background signal, ensuring the sensitivity required for detecting trace-level enzyme inhibitors.

Hematological Staining for Macrophage and Monocyte Identification

The α-naphthyl acetate esterase (ANAE) stain is a validated, rapid cytochemical method for identifying monocytes and macrophages in blood smears and tissue sections [1]. The specificity of 1-naphthyl acetate in this application, which is not fully replicated by 2-naphthyl acetate or naphthol AS acetate due to differential enzyme-substrate recognition [2], makes it an essential reagent for clinical hematology and immunology research. Procurement of high-purity 1-naphthyl acetate with verified lot-specific purity is critical for maintaining diagnostic consistency across staining batches.

Thermodynamic and Calorimetric Studies of Enzymatic Hydrolysis

For investigations requiring precise thermodynamic parameters, 1-naphthyl acetate offers a well-defined standard enthalpy of formation (ΔfH° = -286.4 kJ·mol⁻¹ in aqueous solution) [1]. This value, distinct from that of other common chromogenic esters like 4-nitrophenyl acetate, allows researchers to design microcalorimetric experiments with accurate baseline enthalpies. This is particularly relevant for studying the energetics of esterase catalysis and for validating computational models of enzyme-substrate interactions [1].

Supramolecular Chemistry and Cyclodextrin Catalyst Development

The distinct 'α-selectivity' exhibited by 1-naphthyl acetate in the presence of cyclohexaamylose (α-cyclodextrin) makes it a valuable probe molecule for studying host-guest chemistry and the development of cyclodextrin-based artificial enzymes [1]. The differential acceleration (3- to 30-fold) observed in cyclodextrin-mediated cleavage reactions compared to uncatalyzed hydrolysis provides a quantitative framework for evaluating the catalytic efficiency of novel supramolecular structures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Naphthylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.